Val-Cit-PAB-MMAF, with the Chemical Abstracts Service number 863971-17-9, is a significant compound in the field of targeted cancer therapy. It is classified as an antibody-drug conjugate (ADC) that combines a potent cytotoxic agent with a cleavable linker to facilitate targeted delivery to cancer cells. The compound consists of several key components: Maleimidocaproyl (MC), Valine-Citrulline (Val-Cit), Para-Aminobenzyl Alcohol (PAB), and Monomethyl Auristatin F (MMAF). This structure allows for precise targeting and release of the cytotoxic agent within tumor cells, minimizing damage to healthy tissues .
The synthesis of Val-Cit-PAB-MMAF typically involves a one-pot process that efficiently combines the linker and drug components. The general method includes the following steps:
This method highlights the efficiency of using a one-pot approach to minimize costs and improve yields by reducing the number of purification steps required.
Val-Cit-PAB-MMAF features a complex molecular structure that can be described as follows:
This combination allows for targeted delivery and effective action against cancer cells while limiting systemic toxicity .
The primary chemical reactions involving Val-Cit-PAB-MMAF are centered around its role as an ADC:
These reactions are critical for the therapeutic efficacy of Val-Cit-PAB-MMAF in targeting cancer cells specifically while sparing normal tissues .
The mechanism of action for Val-Cit-PAB-MMAF involves several key processes:
This targeted approach significantly enhances treatment efficacy while reducing side effects compared to traditional chemotherapy .
Val-Cit-PAB-MMAF exhibits several notable physical and chemical properties:
These properties are crucial for its application in clinical settings.
Val-Cit-PAB-MMAF is primarily utilized in:
The ongoing research into optimizing ADC formulations continues to expand its potential applications in oncology .
CAS No.: 24622-61-5
CAS No.:
CAS No.:
CAS No.: 63719-82-4
CAS No.: